molecular formula C15H20N4O2 B12552360 1,3-Propanediamine, N,N-dimethyl-N'-(3-methyl-5-nitro-4-quinolinyl)- CAS No. 145363-51-5

1,3-Propanediamine, N,N-dimethyl-N'-(3-methyl-5-nitro-4-quinolinyl)-

Cat. No.: B12552360
CAS No.: 145363-51-5
M. Wt: 288.34 g/mol
InChI Key: ZWFOYPCDCYAMFX-UHFFFAOYSA-N
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Description

1,3-Propanediamine, N,N-dimethyl-N’-(3-methyl-5-nitro-4-quinolinyl)- is an organic compound with a complex structure that includes both aliphatic and aromatic components. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 1,3-Propanediamine, N,N-dimethyl-N’-(3-methyl-5-nitro-4-quinolinyl)- involves multiple steps. One common method includes the reaction of 1,3-propanediamine with 3-methyl-5-nitro-4-quinolinecarboxaldehyde under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1,3-Propanediamine, N,N-dimethyl-N’-(3-methyl-5-nitro-4-quinolinyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the nitro group to an amino group.

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1,3-Propanediamine, N,N-dimethyl-N’-(3-methyl-5-nitro-4-quinolinyl)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the production of dyes, polymers, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-Propanediamine, N,N-dimethyl-N’-(3-methyl-5-nitro-4-quinolinyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline ring structure allows for binding to specific sites, influencing pathways involved in cell growth and metabolism.

Comparison with Similar Compounds

Similar compounds to 1,3-Propanediamine, N,N-dimethyl-N’-(3-methyl-5-nitro-4-quinolinyl)- include:

    1,3-Propanediamine, N,N-dimethyl-: This compound lacks the quinoline ring and nitro group, making it less versatile in applications.

    N,N-Dimethyl-1,3-diaminopropane: Similar in structure but without the aromatic component, limiting its use in certain reactions.

    3-(Dimethylamino)-1-propanamine: Another related compound with different functional groups, affecting its reactivity and applications.

The uniqueness of 1,3-Propanediamine, N,N-dimethyl-N’-(3-methyl-5-nitro-4-quinolinyl)- lies in its combination of aliphatic and aromatic structures, along with the presence of both amino and nitro groups, which provide a wide range of chemical and biological activities.

Properties

CAS No.

145363-51-5

Molecular Formula

C15H20N4O2

Molecular Weight

288.34 g/mol

IUPAC Name

N',N'-dimethyl-N-(3-methyl-5-nitroquinolin-4-yl)propane-1,3-diamine

InChI

InChI=1S/C15H20N4O2/c1-11-10-17-12-6-4-7-13(19(20)21)14(12)15(11)16-8-5-9-18(2)3/h4,6-7,10H,5,8-9H2,1-3H3,(H,16,17)

InChI Key

ZWFOYPCDCYAMFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C=CC=C(C2=C1NCCCN(C)C)[N+](=O)[O-]

Origin of Product

United States

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